6-(4-Chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with an imidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves the condensation of appropriate thiazole and imidazole precursors. One common method includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiazole intermediate. This intermediate is then cyclized with 2-bromo-3,5-dimethylimidazole under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. The compound also interacts with microbial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- 6-(4-Fluorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- 6-(4-Methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
Uniqueness
6-(4-Chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity compared to other similar compounds. The chlorine atom increases the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C14H11ClN2O2S |
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Molecular Weight |
306.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O2S/c1-7-11(9-3-5-10(15)6-4-9)16-14-17(7)8(2)12(20-14)13(18)19/h3-6H,1-2H3,(H,18,19) |
InChI Key |
QSZFQEVXLQTBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N1C(=C(S2)C(=O)O)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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